Product packaging for 4-Ethyl-6-hepten-3-one(Cat. No.:CAS No. 131671-56-2)

4-Ethyl-6-hepten-3-one

Cat. No.: B144211
CAS No.: 131671-56-2
M. Wt: 140.22 g/mol
InChI Key: SUOMOGSVQCEXBO-UHFFFAOYSA-N
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Description

Contextualization within Branched Ketones and Unsaturated Carbonyl Compounds

4-Ethyl-6-hepten-3-one possesses two key structural features that define its chemical character: a branched alkyl chain and a non-conjugated carbon-carbon double bond.

Branched Ketones: The ethyl group at the fourth carbon position classifies this molecule as a branched ketone. Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.org The branching in the carbon skeleton can influence the molecule's physical properties, such as its boiling point and solubility, as well as its reactivity. Ketones are polar due to the electronegativity difference between the carbon and oxygen atoms of the carbonyl group, making them good hydrogen bond acceptors. wikipedia.orgic.ac.uk

Unsaturated Carbonyl Compounds: The presence of a carbon-carbon double bond (an alkene) makes this compound an unsaturated ketone. wikipedia.org These compounds are broadly categorized based on the position of the double bond relative to the carbonyl group. thermofisher.com In this case, the double bond is at the 6-position, separated from the carbonyl group at the 3-position. This arrangement makes it a non-conjugated system, which distinguishes its reactivity from α,β-unsaturated ketones where the double bond is adjacent to the carbonyl group.

Overview of Scientific Literature on Heptenone Derivatives and Analogues

While direct studies on this compound are not widely published, the broader class of heptenone derivatives has been a subject of scientific investigation. For instance, derivatives of 2-heptanone (B89624) have been synthesized and studied for their potential as slow-release mite repellents to protect honey bees. usda.govnih.gov Other research has focused on the synthesis and properties of various substituted heptenones, such as 2,6-dimethyl-4-hepten-3-one and bicyclo[4.1.0]heptenone derivatives. researchgate.netnist.gov The study of such analogues provides insight into how modifications to the basic heptenone structure can lead to a range of chemical and biological activities. ontosight.ai The synthesis of related compounds, like hept-6-en-3-one, has been documented, starting from precursors like propanoyl chloride and allyl bromide. chemsrc.com

Significance of Non-Conjugated Olefinic Ketones in Organic Synthesis and Mechanistic Studies

The non-conjugated nature of the double bond in this compound is of particular significance in the realm of organic synthesis and the study of reaction mechanisms. Unlike their conjugated counterparts, the double bond and the carbonyl group in non-conjugated olefinic ketones often react as independent functional groups.

However, their spatial proximity can lead to interesting intramolecular reactions. The reductive cyclization of non-conjugated olefinic ketones is a known method for synthesizing cyclic tertiary alcohols. acs.org Furthermore, methods have been developed for the one-pot synthesis of non-conjugated unsaturated carbonyl compounds from internal homoallyl alcohols. acs.org The selective functionalization of the α-C-H bond of ketones in the presence of a non-conjugated diene has also been achieved using nickel catalysis, leading to valuable α-allylated products. nih.gov These examples underscore the synthetic utility of non-conjugated ketones as precursors to more complex molecular architectures. The development of methods to synthesize these compounds, such as the one-pot nonaflation-base catalyzed elimination of keto aldehydes, further expands their accessibility for research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B144211 4-Ethyl-6-hepten-3-one CAS No. 131671-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131671-56-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-ethylhept-6-en-3-one

InChI

InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

SUOMOGSVQCEXBO-UHFFFAOYSA-N

SMILES

CCC(CC=C)C(=O)CC

Canonical SMILES

CCC(CC=C)C(=O)CC

Synonyms

4-ethyl-6-hepten-3-one

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 6 Hepten 3 One and Analogues

Strategies for the Formation of Branched Unsaturated Ketone Frameworks

The creation of branched, unsaturated ketone structures necessitates precise control over carbon-carbon bond formation. Key strategies have been developed that leverage classic carbonyl chemistry, transition metal catalysis, and conjugate addition reactions to achieve these molecular frameworks.

Aldol (B89426) Condensation and Subsequent Dehydration Approaches for Enone Synthesis

The aldol condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone, also known as an enone. wikipedia.orgpressbooks.pub This dehydration step is often facilitated by heat and is thermodynamically driven by the formation of a stable, conjugated π-system. libretexts.org

For the synthesis of a branched ketone like 4-Ethyl-6-hepten-3-one, a crossed or mixed aldol condensation can be employed. In this approach, the enolate of one carbonyl compound reacts with a different aldehyde or ketone. To synthesize the target molecule, the enolate of pentan-3-one could be reacted with propenal (acrolein). In this scenario, the ketone acts as the nucleophilic enolate donor, and the aldehyde serves as the electrophilic acceptor. wikipedia.org

The reaction can be catalyzed by either acid or base, proceeding through different mechanisms.

Base-Catalyzed Mechanism: Under basic conditions, a base (e.g., hydroxide (B78521), alkoxide) removes an acidic α-hydrogen from the ketone (pentan-3-one) to form a resonance-stabilized enolate. youtube.comwikipedia.org This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (propenal). Protonation of the resulting alkoxide intermediate by a solvent like water yields the β-hydroxy ketone. youtube.com Subsequent heating in the presence of a base leads to the removal of another α-hydrogen, forming an enolate that eliminates the β-hydroxyl group via an E1cB (Elimination Unimolecular conjugate Base) mechanism to give the final enone product. wikipedia.orgjove.com

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ketone is protonated, which facilitates tautomerization to its enol form. wikipedia.orglibretexts.org The acid also activates the aldehyde's carbonyl group by protonating it, making it more electrophilic. pharmaxchange.info The nucleophilic α-carbon of the enol then attacks the activated carbonyl, and a subsequent deprotonation yields the β-hydroxy ketone. youtube.com Dehydration under acidic conditions involves protonation of the hydroxyl group, converting it into a good leaving group (water). jove.com The departure of water, often via an E1 or E2 mechanism, results in the formation of the conjugated enone. pressbooks.pub

Table 1: Retrosynthetic Analysis of this compound via Aldol Condensation
Target MoleculeEnolate Precursor (Nucleophile)Carbonyl Precursor (Electrophile)
This compoundPentan-3-onePropenal (Acrolein)

Transition Metal-Catalyzed Coupling Reactions for Acyclic Enones

Transition metal catalysis offers powerful and versatile methods for constructing complex organic molecules, including acyclic enones. Catalysts based on palladium and iron have been particularly effective in developing novel cross-coupling strategies.

Palladium(II) catalysts are well-known for their ability to facilitate a wide array of transformations involving alkenes and alkynes. nih.gov One advanced strategy for enone synthesis involves the intermolecular coupling of alkynamides and alkenes. The general mechanism often begins with the coordination of the palladium(II) catalyst to the alkene, followed by nucleophilic attack from a suitable partner in a process known as nucleopalladation. nih.gov

In the context of creating enone frameworks, a plausible mechanistic pathway involves the formation of a π-allylpalladium intermediate. nih.gov For instance, a reaction could be designed where a palladium carbene is generated from a diazo compound, which then undergoes migratory insertion into a vinyl-palladium species. A subsequent β-hydrogen elimination from the resulting π-allylpalladium complex can yield the desired allene (B1206475) or enone structure. nih.gov These catalytic cycles demonstrate the versatility of palladium in orchestrating complex bond-forming events to produce highly functionalized acyclic products.

Iron catalysts have gained prominence as cost-effective and environmentally benign alternatives to precious metal catalysts. nih.gov Iron(III)-catalyzed cross-coupling reactions provide a direct method for synthesizing ketones from readily available alcohols and aldehydes. One such strategy is the acceptor-less dehydrogenative coupling (ADC), also known as the "hydrogen-borrowing" methodology. nih.gov

The mechanism for this transformation typically involves the following key steps:

Oxidation: The iron catalyst first oxidizes the secondary alcohol to the corresponding ketone, generating an iron-hydride intermediate.

Aldol Condensation: The newly formed ketone then undergoes a base-mediated aldol condensation with an aldehyde.

Dehydration: The resulting β-hydroxy ketone intermediate dehydrates to form an α,β-unsaturated ketone.

Reduction & Catalyst Regeneration: The iron-hydride species reduces the double bond of the enone product, and the active iron catalyst is regenerated through the release of dihydrogen gas.

Alternatively, for the synthesis of α,β-unsaturated ketones, the process can be stopped after the dehydration step. nih.gov This approach avoids the use of pre-metalated reagents and represents a highly atom-economical route to ketone synthesis. nih.gov Iron-catalyzed cross-aldol reactions have also been developed, further highlighting the utility of iron in facilitating C-C bond formation. rsc.org

Table 2: Overview of Iron-Catalyzed Dehydrogenative Coupling
Catalyst SystemReactant 1Reactant 2Product TypeKey Byproducts
Fe(III) complex + Ligand + BasePrimary/Secondary AlcoholKetone or Aldehydeα,β-Unsaturated KetoneWater, Dihydrogen

Conjugate Addition Strategies in Branched Ketone Synthesis

Conjugate addition, or 1,4-addition, is a powerful method for introducing substituents at the β-carbon of an α,β-unsaturated carbonyl system. libretexts.org This reaction is particularly useful for synthesizing α-branched ketones by using an appropriate enone precursor. To synthesize this compound, one could envision a conjugate addition of an ethyl group to the precursor 6-hepten-3-one.

Organocuprates, such as lithium dialkylcuprates (Gilman reagents, R₂CuLi), are highly effective for this transformation. ucalgary.ca Unlike more reactive organometallic reagents like Grignard or organolithium reagents, which tend to perform 1,2-addition directly to the carbonyl carbon, organocuprates selectively attack the electrophilic β-carbon. libretexts.orgchemistrysteps.com

The mechanism proceeds via nucleophilic attack of the cuprate (B13416276) on the β-carbon, which pushes the π-electrons through the conjugated system to the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. ucalgary.ca An acidic workup then protonates the enolate at the α-carbon, regenerating the carbonyl group and yielding the final β-substituted (and thus α-branched relative to the original double bond position) ketone. ucalgary.ca

Table 3: Comparison of 1,2-Addition vs. 1,4-Conjugate Addition
Reagent TypePredominant Reaction TypeSite of Attack on EnoneInitial Product
Grignard (RMgX), Organolithium (RLi)1,2-AdditionCarbonyl CarbonAllylic Alcohol
Organocuprate (R₂CuLi)1,4-Conjugate Additionβ-CarbonEnolate (leads to β-alkyl ketone)

Stereoselective Synthesis of this compound and Related Structures

The structure of this compound contains a stereocenter at the C4 position. The development of synthetic methods that can control the absolute stereochemistry at this center is a significant challenge and a key area of modern organic synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals and materials science.

Several strategies can be envisioned for the stereoselective synthesis of α-branched ketones:

Asymmetric Conjugate Addition: This is one of the most common approaches. It involves the addition of a nucleophile to an enone in the presence of a chiral catalyst. For example, the conjugate addition of diethylzinc (B1219324) or a Grignard reagent to an enone like 6-hepten-3-one could be mediated by a chiral copper or nickel complex bearing chiral ligands. This approach establishes the stereocenter at the β-position of the enone (which becomes the α-position of the final ketone) with high enantioselectivity.

Chiral Auxiliaries: A prochiral enone can be attached to a chiral auxiliary, a molecule that directs a subsequent reaction to occur on one face of the substrate. After a diastereoselective conjugate addition reaction, the auxiliary is cleaved to reveal the enantiomerically enriched α-branched ketone.

Enolate Alkylation: The asymmetric alkylation of a pre-formed ketone enolate can also be used. This involves using a chiral base or a chiral phase-transfer catalyst to control the facial selectivity of the enolate's reaction with an alkylating agent. However, controlling the regioselectivity of enolate formation in unsymmetrical ketones can be a challenge. researchgate.net

While specific literature on the enantioselective synthesis of this compound is not widespread, these general principles of asymmetric catalysis are routinely applied to create analogous structures with high levels of stereocontrol. researchgate.net

Exploration of Alternative Synthetic Pathways for Non-Conjugated Heptenones

The synthesis of non-conjugated heptenones can be approached through various modern techniques that deviate from classical methods. These alternative pathways include radical-mediated cyclizations and electroreductive methods, which offer unique reactivity and selectivity. Furthermore, established industrial and laboratory precedents for structurally related compounds, such as methyl heptenones and thioether-substituted heptenones, provide a strong foundation for developing syntheses for new analogues.

Radical Cyclization Approaches to Unsaturated Ketones, as exemplified by 6-hepten-2-yl radicals

Radical cyclization reactions represent a powerful tool for the formation of cyclic structures, and this approach can be adapted for the synthesis of unsaturated ketones. While direct examples involving 6-hepten-2-yl radicals are specific, the general principles can be understood from related systems. For instance, α,β-unsaturated selenyl esters can undergo radical cyclization to produce cyclohexenones. rsc.org This process is believed to proceed through α-ketene alkyl radical intermediates. rsc.org

Another modern approach involves photoredox catalysis, which can initiate the radical cyclization of substrates like alkene-substituted β-ketoesters to form polyfunctionalized cyclopentanones. nih.gov This method uses a photocatalyst, such as 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), and a co-catalyst under visible light irradiation at ambient temperatures. nih.gov The proposed mechanism involves the generation of a resonance-stabilized radical which then undergoes intramolecular cyclization with the alkene. nih.gov These examples showcase the potential of radical-mediated strategies to construct cyclic and unsaturated ketone frameworks relevant to heptenone analogues.

Electroreductive Cyclization Routes for Non-Conjugated Enones and Ynones

Electroreductive cyclization offers an alternative to chemical reductants for initiating intramolecular coupling reactions. This technique has been applied to the intramolecular cyclization of non-conjugated unsaturated ketones. oup.com Studies have shown that the stereoselectivity of this process can be influenced by the presence of heteroatoms within the chain connecting the ketone and the unsaturated moiety. oup.com

For example, high stereoselectivity is observed for non-conjugated enones with all-carbon or sulfur-containing tethers. oup.com However, a decrease in stereoselectivity was noted in the electroreductive cyclization of nitrogen-containing non-conjugated enones. oup.com This method provides a valuable route for constructing cyclic alcohols, which are precursors to the target ketones, with the stereochemical outcome being a key consideration in the synthetic design. oup.com The reaction is typically carried out using various metal electrodes, with aluminum, zinc, and carbon having been explored. oup.com

Industrial and Laboratory Synthesis of Related Methyl Heptenones (e.g., 6-Methyl-5-hepten-2-one) as Precedents

The synthesis of 6-Methyl-5-hepten-2-one (B42903), a key intermediate for vitamins and fragrances, is well-established on both industrial and laboratory scales, providing important precedents for the synthesis of related heptenones. google.comnih.gov Several major industrial routes have been developed, starting from readily available bulk chemicals. guidechem.com

One prominent method starts with acetone (B3395972) and acetylene. guidechem.com Acetone is first ethynylated to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated and reacted with diketene (B1670635) or an alkyl acetoacetate, which subsequently undergoes a Carroll reaction upon heating to yield 6-methyl-5-hepten-2-one. oecd.org

Another industrial process utilizes isobutylene, acetone, and formaldehyde. guidechem.com These components are reacted under pressure to synthesize an α-methylheptenone, which is then converted to the desired 6-methyl-5-hepten-2-one using a palladium and carbonyl iron catalyst. google.comguidechem.com A third route begins with isoprene, which is reacted with hydrogen chloride to form prenyl chloride. The subsequent reaction of prenyl chloride with acetone produces the final product. guidechem.com

On a laboratory scale, 6-methyl-6-hepten-2-one (B88235) can be isomerized to 6-methyl-5-hepten-2-one by heating the starting material with a strong acid catalyst. google.com

Comparison of Synthetic Routes to 6-Methyl-5-hepten-2-one
Starting MaterialsKey Intermediates/StepsCatalyst/ReagentsScaleReference
Acetylene, AcetoneEthynylation, Partial Hydrogenation, Carroll ReactionAlkaline catalyst, Palladium catalyst, DiketeneIndustrial guidechem.comoecd.org
Isobutylene, Acetone, FormaldehydeSynthesis of α-methylheptenone, IsomerizationPalladium, Carbonyl ironIndustrial google.comguidechem.com
Isoprene, AcetoneReaction with HCl to form Prenyl chloride, Reaction with AcetoneHydrogen chlorideIndustrial guidechem.com
6-Methyl-6-hepten-2-oneIsomerizationStrong acid (e.g., p-Toluene sulfonic acid)Laboratory google.com

Synthetic Approaches for Related Thioether-Substituted Heptenones (e.g., 6-Ethylthio-3-hepten-2-one)

The synthesis of heptenones containing heteroatoms, such as sulfur, has also been explored, providing routes to functionalized analogues. A one-pot synthesis for 6-ethylthio-3-hepten-2-one (B8516509) has been developed using acetone and 3-ethylthio butyraldehyde (B50154) as the primary raw materials. google.com

This method involves a condensation reaction in the presence of a nitrogen-containing base catalyst. google.com The process is noted for its operational simplicity and the ability to recycle the catalyst. An advantageous reaction sequence involves mixing acetone and the catalyst first, followed by the dropwise addition of 3-ethylthio butyraldehyde. google.com This approach can achieve good yields at mild temperatures, including room temperature. google.com

Alternative conditions have also been reported. One method involves the reaction of 3-ethylthio butyraldehyde and acetone in an alkali solution, such as sodium carbonate, which provided a high yield of 93%. google.com Another reported synthesis mixes the reactants and then adds a 1% sodium hydroxide solution as a catalyst at 65 °C, resulting in a yield of 85.9%. google.com

Synthetic Methods for 6-Ethylthio-3-hepten-2-one
Starting MaterialsCatalyst/BaseTemperatureYieldReference
Acetone, 3-Ethylthio butyraldehydeNitrogen-containing baseRoom Temperature to <50 °CNot specified google.com
3-Ethylthio butyraldehyde, AcetoneSodium CarbonateBoiling93% google.com
3-Ethylthio butyraldehyde, AcetoneSodium Hydroxide (in alkali solution)Boiling63% google.com
Acetone, 3-Ethylthio butyraldehyde1% Sodium Hydroxide solution65 °C85.9% google.com

Mechanistic Investigations and Reactivity Profiles of 4 Ethyl 6 Hepten 3 One

Enolization and Tautomerism Studies in Non-Conjugated Ketones

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (keto form) and an enol, which is an alkene with a hydroxyl group. fiveable.mewikipedia.org This process is a type of constitutional isomerism that typically occurs rapidly, with the equilibrium often favoring one isomer. libretexts.org For most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.com

The conversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed enolization: This process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A base then removes a proton from the α-carbon, leading to the formation of the enol. fiveable.melibretexts.org

Base-catalyzed enolization: In the presence of a base, a proton is removed from the α-carbon to form an enolate ion. Protonation of the enolate oxygen then yields the enol. libretexts.org

Several factors influence the position of the keto-enol equilibrium:

Substitution: More substituted alkenes are generally more stable, which can favor the enol form. masterorganicchemistry.com

Conjugation: Extended conjugation can stabilize the enol form through electron delocalization. fiveable.memasterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.com

Aromaticity: If the enol is part of an aromatic ring, the enol form is strongly favored. masterorganicchemistry.com

In the case of 4-Ethyl-6-hepten-3-one, a non-conjugated ketone, the keto form is expected to be the major species at equilibrium. The presence of α-hydrogens allows for the formation of two possible enol tautomers. The stability of these enols is influenced by the degree of substitution of the double bond.

Nucleophilic Addition Reactions to the Carbonyl Center and Olefinic Moiety

Nucleophilic addition is a characteristic reaction of carbonyl compounds. youtube.comyoutube.com The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. These reactions can be catalyzed by either acid or base. In base-catalyzed reactions, a strong nucleophile directly attacks the carbonyl carbon. youtube.com In acid-catalyzed reactions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by a weak nucleophile. youtube.com

Distinct Reactivity of Conjugated vs. Non-Conjugated Enones towards Nucleophiles

The reactivity of enones towards nucleophiles is significantly influenced by the presence or absence of conjugation.

Conjugated Enones: In α,β-unsaturated carbonyl compounds, the conjugation of the double bond with the carbonyl group creates an extended π-system. fiveable.me This conjugation allows for electron delocalization, which not only stabilizes the molecule but also makes the β-carbon electrophilic. libretexts.org Consequently, conjugated enones can undergo two types of nucleophilic addition:

1,2-addition (Direct Addition): The nucleophile attacks the carbonyl carbon directly. This pathway is often kinetically favored. youtube.com

1,4-addition (Conjugate Addition): The nucleophile attacks the β-carbon. This pathway is often thermodynamically favored. libretexts.orgyoutube.com The choice between 1,2- and 1,4-addition depends on the nature of the nucleophile, with "soft" nucleophiles favoring conjugate addition and "hard" nucleophiles favoring direct addition. youtube.com

Non-Conjugated Enones: In non-conjugated enones like this compound, the double bond and the carbonyl group are separated by at least one sp³-hybridized carbon atom. This separation prevents electronic communication between the two functional groups. As a result, the carbonyl group and the olefinic moiety react independently of each other, exhibiting the characteristic reactivity of isolated ketones and alkenes, respectively. Nucleophilic attack will occur predominantly at the electrophilic carbonyl carbon.

Comparison of Reactivity in Conjugated vs. Non-Conjugated Enones
FeatureConjugated Enones (α,β-Unsaturated)Non-Conjugated Enones (e.g., β,γ-Unsaturated)
Electronic StructureExtended π-system with delocalized electrons. fiveable.meIsolated π-systems of the C=O and C=C bonds.
Electrophilic CentersCarbonyl carbon and β-carbon. libretexts.orgPrimarily the carbonyl carbon.
Modes of Nucleophilic Attack1,2-addition (direct) and 1,4-addition (conjugate). fiveable.mePrimarily 1,2-addition to the carbonyl group.
Influence of Nucleophile Hardness"Hard" nucleophiles favor 1,2-addition; "soft" nucleophiles favor 1,4-addition. youtube.comLess pronounced distinction; reactivity dominated by the carbonyl group.

Olefinic Moiety Reactivity in this compound

The isolated double bond in this compound undergoes reactions typical of alkenes, largely independent of the carbonyl group.

Hydrofunctionalization and Oxidative Transformations

The pendant alkene in this compound is susceptible to a variety of hydrofunctionalization and oxidative reactions. These transformations can introduce new functional groups and increase the molecular complexity.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond. Examples include hydrogenation, hydrohalogenation, hydration, and hydroboration-oxidation. The regioselectivity of these additions is often governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism.

Oxidative Transformations: The alkene moiety can be oxidized to form various products. Common oxidative transformations include:

Epoxidation: Reaction with a peroxy acid to form an epoxide.

Dihydroxylation: Reaction with reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) to form a diol.

Oxidative Cleavage: Reaction with ozone (ozonolysis) or hot, concentrated potassium permanganate to cleave the double bond and form carbonyl compounds.

Intramolecular and Intermolecular Cyclization Reactions of the Pendant Alkene

The presence of both a carbonyl group and a pendant alkene in this compound allows for the possibility of intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of cyclic compounds, with the formation of five- and six-membered rings being particularly favored due to favorable entropic and strain factors. wikipedia.orgmasterorganicchemistry.com

Intermolecular cyclization reactions involving the pendant alkene are also possible, where the alkene of one molecule reacts with a functional group of another molecule. An example is the intramolecular [2+2] photocycloaddition, which can lead to the formation of cyclobutane (B1203170) rings and complex polycyclic systems. wikipedia.org

Radical Chemistry of Heptenyl Ketone Systems, including Hydrogen Abstraction and Radical Addition

Ketones can participate in radical reactions, often initiated by photolysis or the use of a radical initiator. libretexts.org The radical chemistry of heptenyl ketone systems like this compound can involve both the carbonyl group and the alkene moiety.

Hydrogen Abstraction: Photoexcited ketones can abstract a hydrogen atom from a suitable donor, a process that is particularly efficient for γ-hydrogens due to the formation of a stable six-membered transition state. youtube.com This intramolecular hydrogen abstraction, known as the Norrish Type II reaction, results in the formation of a 1,4-biradical. youtube.com This biradical can then undergo cyclization to form a cyclobutanol (B46151) or cleavage to yield an enol and an alkene. Intermolecular hydrogen abstraction from other molecules can also occur. youtube.com

Radical Addition: The pendant alkene in this compound can undergo radical addition reactions. In these reactions, a radical species adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction or be terminated. libretexts.org The regioselectivity of radical addition to unsymmetrical alkenes is influenced by the stability of the resulting radical intermediate. The direct functionalization of ketones at the α-C(sp³)–H position through radical pathways is a sustainable method for creating complex molecules. rsc.org

Summary of Radical Reactions in Heptenyl Ketone Systems
Reaction TypeDescriptionKey IntermediatesPotential Products
Intramolecular Hydrogen Abstraction (Norrish Type II)Abstraction of a γ-hydrogen by the photoexcited carbonyl group. youtube.com1,4-biradical. youtube.comCyclobutanol, enol, alkene. youtube.com
Intermolecular Hydrogen AbstractionAbstraction of a hydrogen atom from a donor molecule by the photoexcited ketone. youtube.comKetyl radical. youtube.comPinacols (from dimerization). youtube.com
Radical Addition to AlkeneAddition of a radical species across the C=C double bond. libretexts.orgCarbon-centered radical.Functionalized alkanes.

Computational and Spectroscopic Characterization Research

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in providing a theoretical understanding of molecular properties at the atomic and electronic levels. For a molecule like 4-Ethyl-6-hepten-3-one, these methods can predict its three-dimensional shape, stability, and electronic behavior, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the geometries and energies of molecules. For this compound, DFT calculations would involve optimizing the molecular geometry to find the most stable conformation (the lowest energy state).

This process would yield precise information on bond lengths, bond angles, and dihedral angles. The relative energies of different conformers (spatial arrangements of the atoms) could also be calculated to understand the molecule's flexibility and the energy barriers between different conformations.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Illustrative)

Parameter Predicted Value Range Functional Group Context
C=O Bond Length 1.20 - 1.23 Å Ketone
C=C Bond Length 1.32 - 1.35 Å Alkene
C-C Bond Length 1.50 - 1.54 Å Alkane chain
C-C=O Bond Angle 118° - 122° Ketone environment
C=C-C Bond Angle 120° - 125° Alkene environment

Note: These are typical values for the respective functional groups and are not based on specific published DFT calculations for this compound.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals, is particularly important for predicting reactivity.

For this compound, the HOMO is likely to be localized on the C=C double bond, indicating that this is a region of high electron density and susceptible to attack by electrophiles. The LUMO is expected to be centered on the carbonyl (C=O) group, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability and electronic excitation properties.

Table 2: Conceptual Molecular Orbital Properties for this compound (Illustrative)

Molecular Orbital Primary Localization Predicted Reactivity Role
HOMO C=C double bond Site for electrophilic attack
LUMO C=O carbonyl group Site for nucleophilic attack
HOMO-LUMO Gap - Indicator of chemical reactivity and electronic transitions

Note: This table is based on general principles of MO theory for unsaturated ketones and does not represent specific computational results for this compound.

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are essential experimental methods for determining the structure and dynamics of molecules. A combination of different spectroscopic methods would be required for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their spatial relationships.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. ¹³C NMR spectroscopy would provide information on the number and types of carbon atoms, including the characteristic downfield signal for the carbonyl carbon.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ethyl group) 0.8 - 1.0 Triplet
CH₂ (ethyl group) 1.5 - 1.8 Quartet
CH (allylic) 2.2 - 2.5 Multiplet
CH₂ (next to C=O) 2.3 - 2.6 Quartet
CH (vinylic) 5.0 - 5.8 Multiplet
CH₃ (terminal methyl) 1.6 - 1.8 Doublet

Note: These are estimated chemical shift ranges based on typical values for similar functional groups.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon Environment Predicted Chemical Shift (ppm)
C=O (ketone) 200 - 215
C=C (alkene) 115 - 140
CH (alpha to C=O) 40 - 55
CH₂ (alkyl) 20 - 40
CH₃ (alkyl) 10 - 20

Note: These are estimated chemical shift ranges based on typical values for similar functional groups.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, IR spectroscopy would show a strong absorption band characteristic of the C=O stretching vibration of the ketone group, typically in the range of 1705-1725 cm⁻¹. Another key absorption would be the C=C stretching vibration of the alkene group, which is expected around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would also be observable.

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound (Illustrative)

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C=O (Ketone) Stretch 1705 - 1725 Strong
C=C (Alkene) Stretch 1640 - 1680 Medium to Weak
C-H (sp² hybridized) Stretch 3010 - 3095 Medium
C-H (sp³ hybridized) Stretch 2850 - 2960 Medium to Strong

Note: These are typical IR absorption ranges for the indicated functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (140.22 g/mol ) nist.gov. The fragmentation pattern would be expected to show characteristic losses of alkyl and alkenyl fragments. A common fragmentation pathway for ketones is McLafferty rearrangement, if a gamma-hydrogen is available, and alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

Table 6: Potential Mass Spectrometry Fragments for this compound (Illustrative)

m/z Value Possible Fragment Ion Fragmentation Process
140 [C₉H₁₆O]⁺ Molecular Ion
111 [M - C₂H₅]⁺ Alpha-cleavage (loss of ethyl group)
83 [M - C₄H₇]⁺ Cleavage at the allylic position
57 [C₄H₉]⁺ or [C₃H₅O]⁺ Various cleavage pathways

Note: These are hypothetical fragmentation patterns based on the structure of the molecule.

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Synthetic Methodologies with Improved Atom Economy and Sustainability

Design of Novel Catalytic Systems for Selective Production

Central to the development of sustainable synthetic methods is the design of novel catalytic systems. For the selective production of 4-Ethyl-6-hepten-3-one, research could focus on several key areas:

Heterogeneous Catalysts: Developing solid-supported catalysts would simplify product purification and allow for catalyst recycling, a key principle of green chemistry. Materials like zeolites or functionalized polymers could be explored as supports for active metal centers.

Homogeneous Catalysis: The development of highly active and selective homogeneous catalysts, for example, based on earth-abundant metals, could lead to more efficient and cost-effective syntheses. Research could focus on designing ligands that fine-tune the catalyst's reactivity and selectivity for the specific substrate.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive metal-free alternative. Organocatalytic methods, such as those based on proline or its derivatives, have been successfully applied to the synthesis of various carbonyl compounds and could be adapted for the asymmetric synthesis of this compound, yielding enantiomerically pure products.

Catalytic ApproachPotential Advantages for this compound Synthesis
Heterogeneous Catalysis Easy separation and recycling of the catalyst, continuous flow processes.
Homogeneous Catalysis High activity and selectivity, milder reaction conditions.
Organocatalysis Metal-free, environmentally benign, potential for asymmetric synthesis.

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The reactivity of α,β-unsaturated ketones is characterized by their electrophilicity at both the carbonyl carbon and the β-carbon. libretexts.org This dual reactivity allows for a wide range of transformations. While the general reactivity of enones is well-understood, the specific substitution pattern of this compound may lead to unique and undiscovered reactivity patterns.

Future research should explore the full scope of its reactivity, including:

Nucleophilic Additions: Investigating the addition of a wide range of nucleophiles to both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition) is fundamental. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The ethyl group at the α-position may influence the regioselectivity of these additions.

Cycloaddition Reactions: Enones are known to participate in various cycloaddition reactions, such as the Diels-Alder and [2+2] cycloadditions, providing access to complex cyclic structures. youtube.comacs.org The specific stereochemical outcomes of these reactions with this compound would be of significant interest.

A key area of future research lies in the derivatization of this compound to generate novel heterocyclic compounds with potential biological activity. The enone functionality serves as a versatile starting point for the synthesis of various heterocycles. For instance, reaction with hydrazines can lead to the formation of pyrazolines, a class of compounds known for their diverse pharmacological properties. chim.itorganic-chemistry.orgresearchgate.netresearchgate.net Similarly, reaction with hydroxylamine can yield isoxazolines, another important heterocyclic motif in medicinal chemistry. nih.govorganic-chemistry.orgthieme-connect.comnih.gov

ReagentResulting HeterocyclePotential Significance
HydrazinePyrazolineAccess to compounds with potential anti-inflammatory, antimicrobial, and anticancer activities. chim.it
HydroxylamineIsoxazolineSynthesis of scaffolds with potential anti-inflammatory, antibacterial, and antifungal properties. nih.gov
Substituted AmidinesPyrimidineFormation of a core structure found in many biologically active molecules.

Investigation into Potential Roles in Chemical Biology and Material Science (excluding direct human trials)

The α,β-unsaturated ketone moiety is a recognized pharmacophore, and many natural and synthetic enones exhibit significant biological activity. researchgate.netresearchgate.net The electrophilic nature of this functional group allows it to react with biological nucleophiles, such as cysteine residues in proteins, leading to covalent modification and modulation of protein function. nih.gov This reactivity makes this compound an interesting candidate for investigation in chemical biology.

Future research in this area could involve:

Screening for Biological Activity: Testing this compound and its derivatives for a range of biological activities, such as antimicrobial, antifungal, or anticancer properties, in in vitro assays. acs.orgbeilstein-journals.org

Mechanism of Action Studies: Investigating the molecular targets of any observed biological activity. This could involve proteomic studies to identify proteins that are covalently modified by the compound.

In the realm of material science, α,β-unsaturated carbonyl compounds can serve as monomers in polymerization reactions. wikipedia.org The double bond in this compound could potentially undergo polymerization to form novel polymers with unique properties. The presence of the ketone and ethyl groups would influence the polymer's physical and chemical characteristics. Research could focus on the synthesis and characterization of polymers derived from this compound and the exploration of their potential applications, for example, as specialty coatings or functional materials. dissertationtopic.netnih.govtuni.firesearchgate.net

Interdisciplinary Research Bridging Synthetic Organic Chemistry and Chemical Ecology

Unsaturated ketones are prevalent in nature, often serving as signaling molecules in interactions between organisms. For example, certain enones are components of insect pheromones, mediating communication for mating or aggregation. The structural features of this compound make it a plausible candidate for a semiochemical.

Interdisciplinary research combining synthetic organic chemistry and chemical ecology could explore the potential role of this compound in nature. This could involve:

Synthesis and Bioassays: The synthesis of this compound would enable its use in electrophysiological and behavioral assays with insects to determine if it elicits any response.

Identification in Natural Sources: Analytical studies of volatile collections from plants or insects could be conducted to determine if this compound is a naturally occurring compound.

Such research could lead to the discovery of new pheromones or other semiochemicals, which could have applications in agriculture for pest management through the development of environmentally friendly control strategies.

Q & A

Q. How can researchers ensure ethical sourcing and documentation of this compound for collaborative studies?

  • Methodological Answer : Procure compounds from accredited suppliers (e.g., PubChem-listed sources) and document batch numbers, Certificates of Analysis (CoA), and safety data sheets (SDS). For synthetically derived samples, adhere to Green Chemistry principles (e.g., atom economy >70%) and disclose synthetic routes in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.